1-methyl-5-{[3-(2-methyl-3-phenylpyrazolo[1,5-a]pyrimidin-7-yl)phenyl]carbamoyl}-1H-pyrazole-4-carboxylic acid
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Overview
Description
1-METHYL-5-{[3-(2-METHYL-3-PHENYLPYRAZOLO[1,5-A]PYRIMIDIN-7-YL)ANILINO]CARBONYL}-1H-PYRAZOLE-4-CARBOXYLIC ACID is a complex organic compound featuring a pyrazole and pyrazolopyrimidine moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-METHYL-5-{[3-(2-METHYL-3-PHENYLPYRAZOLO[1,5-A]PYRIMIDIN-7-YL)ANILINO]CARBONYL}-1H-PYRAZOLE-4-CARBOXYLIC ACID typically involves multi-step organic reactions. The process begins with the preparation of the pyrazolopyrimidine core, followed by the introduction of the anilino and carbonyl groups. Common reagents used in these reactions include various anilines, carbonyl compounds, and pyrazole derivatives. Reaction conditions often involve the use of catalysts, solvents, and controlled temperatures to ensure high yields and purity .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs. This includes the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques to ensure the compound meets the required specifications for its intended applications .
Chemical Reactions Analysis
Types of Reactions
1-METHYL-5-{[3-(2-METHYL-3-PHENYLPYRAZOLO[1,5-A]PYRIMIDIN-7-YL)ANILINO]CARBONYL}-1H-PYRAZOLE-4-CARBOXYLIC ACID undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially modifying its biological activity.
Substitution: The compound can undergo substitution reactions where one functional group is replaced by another, allowing for the creation of derivatives with different properties
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, specific solvents, and sometimes catalysts to drive the reactions to completion .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can produce a wide range of functionalized compounds .
Scientific Research Applications
1-METHYL-5-{[3-(2-METHYL-3-PHENYLPYRAZOLO[1,5-A]PYRIMIDIN-7-YL)ANILINO]CARBONYL}-1H-PYRAZOLE-4-CARBOXYLIC ACID has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: Studied for its potential biological activities, including antimicrobial, antiviral, and anticancer properties.
Medicine: Investigated for its potential as a therapeutic agent due to its unique structural features and biological activities.
Industry: Utilized in the development of new materials and as a precursor for the synthesis of other valuable compounds
Mechanism of Action
The mechanism of action of 1-METHYL-5-{[3-(2-METHYL-3-PHENYLPYRAZOLO[1,5-A]PYRIMIDIN-7-YL)ANILINO]CARBONYL}-1H-PYRAZOLE-4-CARBOXYLIC ACID involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and the biological system being studied .
Comparison with Similar Compounds
Similar Compounds
1-METHYL-5-{[3-(2-METHYL-3-PHENYLPYRAZOLO[1,5-A]PYRIMIDIN-7-YL)ANILINO]CARBONYL}-1H-PYRAZOLE-4-CARBOXYLIC ACID: shares structural similarities with other pyrazole and pyrazolopyrimidine derivatives.
2-METHYL-3-PHENYLPYRAZOLO[1,5-A]PYRIMIDINE: A simpler analog with similar core structure but lacking the additional functional groups.
3-(2-METHYL-3-PHENYLPYRAZOLO[1,5-A]PYRIMIDIN-7-YL)ANILINE: Another related compound with a similar pyrazolopyrimidine core but different substituents
Uniqueness
The uniqueness of 1-METHYL-5-{[3-(2-METHYL-3-PHENYLPYRAZOLO[1,5-A]PYRIMIDIN-7-YL)ANILINO]CARBONYL}-1H-PYRAZOLE-4-CARBOXYLIC ACID lies in its combination of functional groups and its potential for diverse biological activities. Its complex structure allows for multiple points of interaction with biological targets, making it a versatile compound for research and development .
Properties
Molecular Formula |
C25H20N6O3 |
---|---|
Molecular Weight |
452.5 g/mol |
IUPAC Name |
1-methyl-5-[[3-(2-methyl-3-phenylpyrazolo[1,5-a]pyrimidin-7-yl)phenyl]carbamoyl]pyrazole-4-carboxylic acid |
InChI |
InChI=1S/C25H20N6O3/c1-15-21(16-7-4-3-5-8-16)23-26-12-11-20(31(23)29-15)17-9-6-10-18(13-17)28-24(32)22-19(25(33)34)14-27-30(22)2/h3-14H,1-2H3,(H,28,32)(H,33,34) |
InChI Key |
UQJTZDYDQQVROH-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NN2C(=CC=NC2=C1C3=CC=CC=C3)C4=CC(=CC=C4)NC(=O)C5=C(C=NN5C)C(=O)O |
Origin of Product |
United States |
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